N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)isonicotinohydrazide
Description
The compound N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)isonicotinohydrazide (hereafter referred to as the target compound) is a heterocyclic molecule featuring a 3-chloro-5-(trifluoromethyl)-2-pyridinyl core linked via a sulfanyl-ethanimidoyl bridge to an isonicotinohydrazide group.
Properties
IUPAC Name |
N-[(Z)-[1-amino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethylidene]amino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N5OS/c15-10-5-9(14(16,17)18)6-21-13(10)25-7-11(19)22-23-12(24)8-1-3-20-4-2-8/h1-6H,7H2,(H2,19,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOBDPQKWDSTSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NN=C(CSC2=C(C=C(C=N2)C(F)(F)F)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C(=O)N/N=C(/CSC2=C(C=C(C=N2)C(F)(F)F)Cl)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)isonicotinohydrazide is a complex compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a pyridine ring and various functional groups, suggests a range of biological activities that merit detailed investigation.
- Molecular Formula : C26H22ClF5N6O4S
- Molar Mass : 645 g/mol
- Density : 1.52 ± 0.1 g/cm³ (Predicted)
- pKa : 8.83 ± 0.40 (Predicted)
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an anti-cancer agent, antimicrobial agent, and enzyme inhibitor.
Anticancer Activity
Research indicates that derivatives of hydrazides, including isonicotinohydrazides, exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways.
- Case Study : A study on isonicotinohydrazide derivatives demonstrated that they could inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range. The mechanism of action often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Pyridine-based compounds are known for their ability to interact with bacterial enzymes and disrupt metabolic processes.
- Research Findings : In vitro studies have shown that similar compounds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and efficacy against bacterial cells.
Enzyme Inhibition
The inhibition of specific enzymes is another area where this compound shows promise.
- Example : Schiff base complexes derived from similar structures have been reported to inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases such as Alzheimer's. The interaction is often mediated through hydrogen bonding and hydrophobic interactions with the active site of the enzyme.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several factors:
- Substituent Positioning : The position of substituents on the pyridine ring can significantly alter biological activity.
- Functional Groups : The presence of electron-withdrawing groups like trifluoromethyl enhances reactivity and bioactivity.
- Hydrophobicity : Increased hydrophobic character improves membrane penetration, enhancing antimicrobial efficacy.
Summary Table of Biological Activities
Comparison with Similar Compounds
Fluopyram (CAS 658066-35-4)
Structure: Fluopyram (N-[2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)ethyl]-2-(trifluoromethyl)benzamide) shares the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group but differs in the linker and terminal functional group. Instead of a sulfanyl-ethanimidoyl-hydrazide, Fluopyram employs an ethyl bridge and a benzamide terminus . Activity: As a fungicide, Fluopyram inhibits mitochondrial respiration by targeting succinate dehydrogenase (SDH). Its benzamide group contributes to lipophilicity, enhancing membrane permeability. Metabolism: Fluopyram degrades to 2-(trifluoromethyl)benzamide, a key metabolite . The target compound’s hydrazide group likely undergoes distinct metabolic pathways, such as hydrolysis or oxidation, which could influence environmental persistence .
N'-(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethanimidoyl)-2-cyanoacetohydrazide
Structure: This analog replaces the isonicotinohydrazide in the target compound with a 2-cyanoacetohydrazide group . Key Differences:
- Reduced aromaticity compared to isonicotinohydrazide may decrease π-π stacking interactions with biological targets, altering binding affinity .
3-{[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]sulfanyl}-5-[2-(Methoxyimino)ethyl]-4-Isothiazolecarbonitrile
Structure: This compound retains the sulfanyl-pyridinyl moiety but incorporates an isothiazole-carbonitrile ring and a methoxyimino-ethyl chain . Functional Impact:
- The isothiazole ring introduces additional sulfur atoms, which may improve redox activity or metal chelation.
- The methoxyimino group (–N=OCH₃) could stabilize the molecule against oxidative degradation compared to the hydrazide group in the target compound .
N'-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-N'-Methyl-N-(2-Propynyl)-2-Naphthalenesulfonohydrazide
Structure: This derivative substitutes the ethanimidoyl bridge with a naphthalenesulfonohydrazide group and includes a methyl-propynyl substitution . Notable Features:
- The propynyl group (–C≡CH) introduces alkyne functionality, which may enable click chemistry modifications or influence metabolic stability .
Comparative Analysis Table
Research Findings and Implications
- Structural Flexibility : The 3-chloro-5-(trifluoromethyl)-2-pyridinyl group serves as a versatile scaffold. Modifications to the linker (e.g., sulfanyl vs. ethyl) and terminal groups (hydrazide vs. benzamide) significantly alter bioactivity and pharmacokinetics .
- Electron-Withdrawing Effects : The trifluoromethyl and chloro groups enhance electrophilicity, promoting interactions with biological targets like SDH. However, substituents like –CN or naphthalene can modulate this effect .
- Metabolic Pathways : Compounds with hydrazide or benzamide termini exhibit divergent degradation routes, impacting environmental half-lives and toxicity profiles .
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